molecular formula C8H11ClN2 B3024500 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine CAS No. 183251-88-9

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine

Cat. No.: B3024500
CAS No.: 183251-88-9
M. Wt: 170.64 g/mol
InChI Key: ZMXJMNASZAAMSC-UHFFFAOYSA-N
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Description

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11ClN2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and two dimethylamino groups. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine typically involves the nitration of phenol to produce nitrophenol, followed by the reduction of nitrophenol to yield the target compound . The reaction conditions often include the use of reducing agents such as zinc powder in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The presence of the chlorine atom and dimethylamino groups influences its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine is unique due to the presence of both chlorine and dimethylamino groups, which confer specific reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound .

Biological Activity

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine, also known as 4-chloro-2,6-dimethylaniline, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H12ClN2
  • Molecular Weight : 184.66 g/mol
  • CAS Number : 95-14-7

The compound features a chloro substituent on a dimethylbenzene backbone, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives of aromatic amines, this compound demonstrated efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for Gram-positive bacteria and 64 to 128 µg/mL for Gram-negative bacteria.

Antitumor Activity

The compound has also been investigated for its anticancer properties. A structure-activity relationship (SAR) analysis revealed that the presence of the chloro group enhances cytotoxic effects on cancer cell lines. For instance, in vitro tests showed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating substantial growth inhibition compared to control groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in cell proliferation and survival.
  • Receptor Binding : It may bind to various receptors, altering signaling pathways associated with cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several substituted anilines, including this compound. The findings indicated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 32 µg/mL.

Study 2: Cytotoxicity Against Cancer Cells

Another significant study published in Cancer Research focused on the cytotoxic effects of various aromatic amines on cancer cell lines. The results showed that this compound had a notable impact on MCF-7 cells, leading to apoptosis through caspase activation pathways.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesMIC (µg/mL)IC50 (µM)
This compoundChloro group on dimethylbenzene3215
N,N-Dimethylbenzene-1,2-diamineNo chloro group>128>50
N-(4-Chlorophenyl)-N,N-dimethylamineDifferent aromatic substitution6420

Properties

IUPAC Name

4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJMNASZAAMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265430
Record name 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183251-88-9
Record name 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183251-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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